molecular formula C14H8ClFO4 B6409512 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1262009-87-9

5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6409512
CAS RN: 1262009-87-9
M. Wt: 294.66 g/mol
InChI Key: IAKIJTMYQSHQRE-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid (5-CFCPA) is an organic molecule belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 248.58 g/mol and a melting point of 151-153°C. 5-CFCPA is a widely used reagent in organic synthesis, as well as a versatile tool in scientific research.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% is widely used in scientific research, particularly in the field of organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% has been used as a starting material in the synthesis of several optically active compounds.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% is largely unknown. However, it is believed to act as a proton acceptor in organic reactions and as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% are largely unknown. However, it is believed to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% in lab experiments include its high purity, low cost, and ease of synthesis. Additionally, it is a versatile reagent that can be used in a wide range of organic reactions. However, it is important to note that 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% is a strong acid and should be handled with proper safety precautions.

Future Directions

Future research on 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% could focus on further elucidating its mechanism of action and studying its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of complex molecules, such as peptides and peptidomimetics. Finally, research could also be done to explore the potential of 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% as a catalyst in organic reactions.

Synthesis Methods

5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95% is synthesized via a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with sodium nitrite in the presence of hydrochloric acid to form 4-chloro-2-nitrobenzoic acid. The second step involves the reduction of 4-chloro-2-nitrobenzoic acid with sodium borohydride to form 4-chlorobenzoic acid. The final step involves the reaction of 4-chlorobenzoic acid with 5-fluorobenzaldehyde in the presence of sulfuric acid to form 5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid, 95%.

properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIJTMYQSHQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691712
Record name 4-Chloro-4'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-87-9
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4-chloro-4′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262009-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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